N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC20051158
Molecular Formula: C18H14FNO3
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14FNO3 |
|---|---|
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C18H14FNO3/c1-10-7-12-15(21)9-17(23-16(12)8-11(10)2)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22) |
| Standard InChI Key | MYWOHWSTSXMUTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=CC=C3F |
Introduction
N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are characterized by their fused benzene and pyran rings, which confer diverse biological activities and potential applications in medicinal chemistry. This specific compound has garnered attention for its potential pharmacological properties, particularly in drug development.
Key Features:
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Molecular Formula: C18H14FNO3
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Molecular Weight: Approximately 311.3 g/mol
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Structural Features: Chromene backbone with a fluorophenyl group and a carboxamide functional group
Synthesis of N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of substituted phenyl compounds with diketones and carboxylic acids under controlled conditions to yield high-purity products. The reaction mechanism generally involves a condensation reaction followed by cyclization, leading to the formation of the chromene ring. The use of a dimethylamino catalyst can enhance the reaction rate and yield.
Synthesis Steps:
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Preparation of Starting Materials: Synthesis of the necessary phenyl compounds and diketones.
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Condensation Reaction: Combination of the starting materials to form an intermediate.
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Cyclization: Formation of the chromene ring through intramolecular cyclization.
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Purification: Isolation and purification of the final product.
Chemical Reactivity and Biological Activity
N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can participate in various chemical reactions typical of chromene derivatives. The presence of fluorine in its structure may enhance its biological activity and influence its pharmacokinetic properties. Preliminary studies suggest potential applications in pharmacology, possibly exhibiting activity against certain cancer cell lines or bacterial strains.
Biological Activities:
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Anticancer Potential: Interaction with enzymes or receptors involved in cancer pathways.
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Antimicrobial Activity: Potential role in inhibiting bacterial growth.
Potential Applications
This compound has potential applications in various scientific fields, including oncology and pharmacology. Its unique structural features, such as the fluorophenyl group and carboxamide functionality, may enhance its bioactivity compared to similar compounds.
Potential Uses:
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Drug Development: As a lead compound for developing new therapeutic agents.
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Biological Research: Tool for studying biological pathways and interactions.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide | C18H15FNO3 | Different methyl substitution on the chromene ring |
| N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide | C20H19NO3 | Contains dimethylphenyl instead of fluorophenyl |
| 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | C10H5FO3 | Lacks carboxamide group; simpler structure |
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